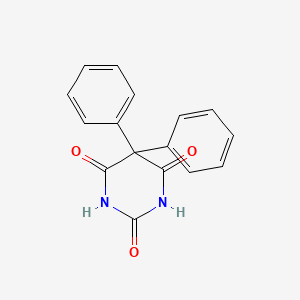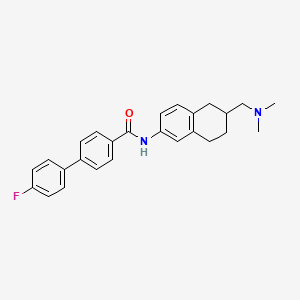
TAS-301
Übersicht
Beschreibung
TAS-301: 3-Bis-(4-Methoxyphenyl)methylen-2-indolinon , ist eine zellgängige Indolinon-Verbindung mit signifikanten antiproliferativen Eigenschaften. Sie ist vor allem für ihre Fähigkeit bekannt, die Restenose zu hemmen, ein Zustand, der durch die erneute Verengung von Blutgefäßen nach chirurgischen Eingriffen wie der Angioplastie gekennzeichnet ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von TAS-301 beinhaltet die Reaktion von 4-Methoxybenzaldehyd mit 2-Indolinon unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden. Die Reaktion erfordert typischerweise einen Katalysator und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound unter Verwendung eines ähnlichen Synthesewegs, jedoch in größerem Maßstab, hergestellt. Der Prozess beinhaltet die Verwendung von Hochleistungsreaktoren und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: TAS-301 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus this compound, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen von this compound führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind und .
Reduktion: Häufige Reagenzien sind und .
Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel .
Hauptprodukte, die gebildet werden:
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, einschließlich, aber nicht beschränkt auf:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen verwendet, um seine Reaktivität und Eigenschaften zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, insbesondere in glatten Gefäßmuskelzellen.
Medizin: Erforscht auf sein Potenzial für therapeutische Anwendungen zur Vorbeugung von Restenose und anderen Herz-Kreislauf-Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Materialien und Verbindungen mit bestimmten Eigenschaften eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Migration und Proliferation von glatten Gefäßmuskelzellen hemmt. Dies erreicht es durch Blockierung des spannungsunabhängigen Kalziumeinstroms und nachgeschalteter Signale wie dem Kalzium/Proteinkinase-C-Signalweg. Dies führt zur Induktion von Aktivatorprotein 1 und zur Hemmung der Zytoskelett-Reorganisation .
Wissenschaftliche Forschungsanwendungen
TAS-301 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its effects on cellular processes, particularly in vascular smooth muscle cells.
Medicine: Explored for its potential therapeutic applications in preventing restenosis and other cardiovascular diseases.
Industry: Utilized in the development of new materials and compounds with specific properties
Wirkmechanismus
TAS-301 exerts its effects by inhibiting the migration and proliferation of vascular smooth muscle cells. It achieves this by blocking voltage-independent calcium influx and downstream signals such as the calcium/protein kinase C signaling pathway. This leads to the induction of activator protein 1 and inhibition of cytoskeletal reorganization .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Einzigartigkeit von this compound: this compound ist einzigartig durch seine doppelte inhibitorische Wirkung sowohl auf die Migration als auch auf die Proliferation von glatten Gefäßmuskelzellen, was es zu einem stärkeren Inhibitor der Intimaverdickung im Vergleich zu ähnlichen Verbindungen macht .
Eigenschaften
IUPAC Name |
3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-26-17-11-7-15(8-12-17)21(16-9-13-18(27-2)14-10-16)22-19-5-3-4-6-20(19)24-23(22)25/h3-14H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEYYIJXBRWZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432401 | |
| Record name | TAS-301 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193620-69-8 | |
| Record name | TAS-301 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol](/img/structure/B1682855.png)



![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)




![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)
